![molecular formula C24H23N5O2 B2358550 1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-58-8](/img/structure/B2358550.png)
1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are a type of G protein-coupled receptor that is activated by nucleotides, such as ATP and UTP. MRS2578 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Agent
The structural motif of imidazo[2,1-f]purine is known to exhibit potential antiviral and antimicrobial activities. Compounds with similar structures have been synthesized and tested for their efficacy against various pathogenic organisms . The presence of substituents like phenethyl and tolyl groups could potentially enhance these properties, making this compound a candidate for further research in developing new antiviral and antimicrobial drugs.
Medicinal Chemistry
The 2-phenethylamine structure, which is part of the compound’s name, is widely present in medicinal chemistry. It is found in key therapeutic targets and has been associated with various bioactive compounds . Research into this compound could uncover new interactions with biological receptors, leading to the development of novel pharmaceutical agents.
Antiparasitic Activity
Compounds with a similar imidazole structure have shown antiparasitic activity, particularly against organisms like Leishmania donovani and Trypanosoma brucei . This suggests that the compound may also possess antiparasitic properties, which could be explored for the treatment of diseases such as leishmaniasis and trypanosomiasis.
Chemical Synthesis and Drug Design
The complex structure of this compound makes it an interesting subject for chemical synthesis studies. Understanding its synthesis could aid in the design of new drugs with improved efficacy and reduced side effects. The compound could serve as a scaffold for the development of new medicinal chemistry hits .
Biological Activity Screening
Given the unique biological functions that similar compounds possess, this compound could be an excellent candidate for a wide range of biological activity screenings. Its interactions with various enzymes, receptors, and other biological molecules could lead to discoveries in multiple fields of pharmacology .
Neuropharmacology
Considering the presence of the phenethylamine motif, which is significant in neuropharmacology, this compound could be investigated for its effects on the central nervous system. It might interact with dopamine, serotonin, or other neurotransmitter systems, providing insights into the treatment of neurological disorders .
Eigenschaften
IUPAC Name |
4,7-dimethyl-6-(3-methylphenyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-8-7-11-19(14-16)29-17(2)15-28-20-21(25-23(28)29)26(3)24(31)27(22(20)30)13-12-18-9-5-4-6-10-18/h4-11,14-15H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJOBPMURNNXRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2358468.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)

![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)
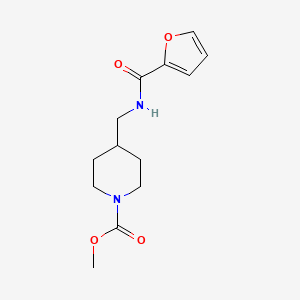
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)

![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)
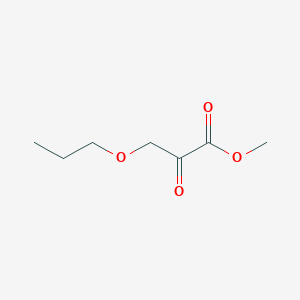
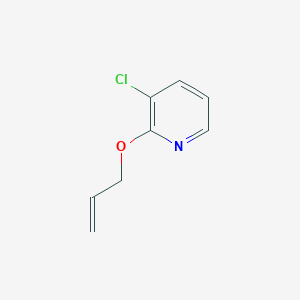

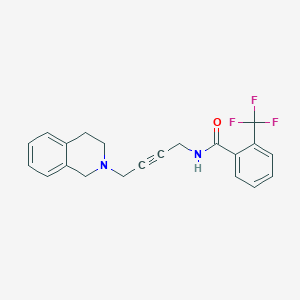
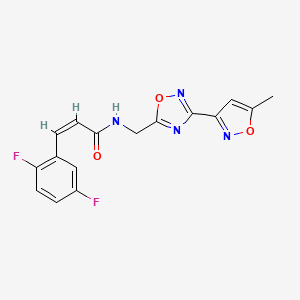
![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)